Enantiomeric Purity via Optical Rotation
The (R)-enantiomer is distinguished from its (S)-counterpart by its specific optical rotation. For the (R)-enantiomer, the specific optical rotation is +8.4° (c = 0.25% in methanol) , while the (S)-enantiomer has a reported specific optical rotation of -8.4° (c = 0.25% in methanol) . This opposite and equal magnitude of rotation is a definitive, quantitative, and verifiable characteristic for identity confirmation and purity assessment in procurement and quality control.
| Evidence Dimension | Specific Optical Rotation ([α]20D) |
|---|---|
| Target Compound Data | +8.4° (c = 0.25%, methanol) |
| Comparator Or Baseline | (S)-(Piperidin-3-yl)methanol (CAS 144539-77-5): -8.4° (c = 0.25%, methanol) |
| Quantified Difference | Opposite sign of rotation, equal magnitude; difference of 16.8° in rotation angle. |
| Conditions | Measurement by polarimetry at 20°C in methanol solution. |
Why This Matters
This quantitative difference provides a direct and verifiable method for confirming the identity and enantiomeric purity of the compound upon receipt, ensuring the correct stereoisomer is used for research.
